molecular formula C18H21NO3 B268428 4-ethoxy-N-(3-isopropoxyphenyl)benzamide

4-ethoxy-N-(3-isopropoxyphenyl)benzamide

Cat. No.: B268428
M. Wt: 299.4 g/mol
InChI Key: WFEUKVNNJCDCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-N-(3-isopropoxyphenyl)benzamide is a benzamide derivative characterized by a 4-ethoxy substituent on the benzoyl ring and a 3-isopropoxy group on the aniline moiety. Its molecular formula is C₁₉H₂₃NO₃, with a molecular weight of 313.39 g/mol (estimated from structural analogs in ). Benzamide derivatives are widely studied for their applications in agrochemicals (e.g., fungicides like Flutolanil) and pharmaceuticals, where substituent positioning significantly affects activity .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

4-ethoxy-N-(3-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C18H21NO3/c1-4-21-16-10-8-14(9-11-16)18(20)19-15-6-5-7-17(12-15)22-13(2)3/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

WFEUKVNNJCDCQV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 4-ethoxy-N-(3-isopropoxyphenyl)benzamide with key analogs, highlighting substituent variations, molecular weights, and notable properties:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound N/A C₁₉H₂₃NO₃ 313.39 4-ethoxy (benzamide), 3-isopropoxy (aniline) Likely moderate lipophilicity due to ethoxy and isopropoxy groups
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) 66332-96-5 C₁₇H₁₅F₃NO₂ 346.31 2-trifluoromethyl (benzamide), 3-isopropoxy (aniline) High fungicidal activity; trifluoromethyl enhances electron-withdrawing effects
4-Ethoxy-N-(3-fluorophenyl)benzamide 346693-54-7 C₁₅H₁₄FNO₂ 259.28 4-ethoxy (benzamide), 3-fluoro (aniline) Lower molecular weight; fluorine increases polarity and potential bioavailability
4-Methoxy-N-(3-methylphenyl)benzamide 60561-71-9 C₁₅H₁₅NO₂ 241.29 4-methoxy (benzamide), 3-methyl (aniline) Methoxy group reduces steric hindrance compared to ethoxy; methyl enhances hydrophobicity
4-Ethoxy-N-(2-iodophenyl)benzamide 333348-82-6 C₁₅H₁₄INO₂ 371.19 4-ethoxy (benzamide), 2-iodo (aniline) Iodo substituent increases molecular weight and may affect UV absorption properties

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